molecular formula C9H7BrN2O2 B2631816 7-Bromo-6-methoxyquinazolin-4(3H)-one CAS No. 1698027-08-5

7-Bromo-6-methoxyquinazolin-4(3H)-one

Cat. No. B2631816
CAS RN: 1698027-08-5
M. Wt: 255.071
InChI Key: VJFPFHZAGXVDIO-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxyquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.068 .


Synthesis Analysis

The synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one involves the reaction of methyl 2-amino-4-bromo-5-methoxybenzoate with acetic acid and formamidine in ethanol at 80°C for 3 hours under an inert atmosphere . The reaction mixture is then quenched with saturated aqueous sodium bicarbonate, concentrated, and extracted with dichloromethane . The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product .


Molecular Structure Analysis

The molecular structure of 7-Bromo-6-methoxyquinazolin-4(3H)-one consists of a quinazolinone core with a bromine atom at the 7-position and a methoxy group at the 6-position .


Physical And Chemical Properties Analysis

7-Bromo-6-methoxyquinazolin-4(3H)-one has a density of 1.8±0.1 g/cm3 . It has a boiling point of 469.0±35.0 °C at 760 mmHg . The flash point is 237.4±25.9 °C . The exact mass is 253.969086 .

Scientific Research Applications

Synthesis and Chemical Modification

7-Bromo-6-methoxyquinazolin-4(3H)-one serves as a key intermediate in the synthesis of various compounds with potential pharmaceutical applications. Researchers have focused on optimizing the synthesis process to improve yield and purity, which is crucial for the subsequent development of drug candidates. For instance, Nishimura and Saitoh (2016) introduced a telescoping process to synthesize a closely related compound, 5-bromo-2-methylamino-8-methoxyquinazoline, reducing isolation processes and increasing total yield by 18% while maintaining purity, thus contributing to quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016). This improvement in synthesis efficiency can have direct implications for compounds like 7-Bromo-6-methoxyquinazolin-4(3H)-one, facilitating its use in drug discovery and development.

Role in Drug Discovery

Compounds derived from 7-Bromo-6-methoxyquinazolin-4(3H)-one are crucial intermediates in the discovery of new drugs. For example, derivatives have been identified as key intermediates for vandetanib, an antagonist of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), highlighting the compound's relevance in developing cancer therapies (Li Rong-dong, 2011). Moreover, the modification of such intermediates into novel compounds with potential biological activities further underscores the significance of 7-Bromo-6-methoxyquinazolin-4(3H)-one in medicinal chemistry and drug development processes.

Advancements in Chemical Reactions

The application of 7-Bromo-6-methoxyquinazolin-4(3H)-one extends into the development of novel chemical reactions and methodologies. For instance, Fedoryak and Dore (2002) explored the photochemistry of a photolabile protecting group for carboxylic acids based on a related structure, 8-bromo-7-hydroxyquinoline, demonstrating greater efficiency and utility in biological contexts (Fedoryak & Dore, 2002). Such research not only expands the utility of bromo-methoxyquinazolinones in synthetic chemistry but also opens new avenues for their application in biological and pharmaceutical sciences.

Contributions to Anticancer Research

The exploration of 7-Bromo-6-methoxyquinazolin-4(3H)-one derivatives in anticancer research represents a significant area of application. Zhang, Yao, and Liu (2017) described the synthesis of halofuginone hydrobromide, an effective drug against Eimeria in poultry, from a compound closely related to 7-Bromo-6-methoxyquinazolin-4(3H)-one, showcasing the potential of such intermediates in developing treatments for diseases beyond cancer, including parasitic infections (Zhang, Yao, & Liu, 2017).

Safety And Hazards

The safety data indicates that 7-Bromo-6-methoxyquinazolin-4(3H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

7-bromo-6-methoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFPFHZAGXVDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methoxyquinazolin-4(3H)-one

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